The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide typically involves several steps, starting from readily available precursors. A common method includes:
This synthesis pathway highlights the importance of controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide features:
The 3D structure can be visualized using computational chemistry software, which can provide insights into steric interactions and electronic distribution within the molecule.
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide can undergo several chemical reactions:
Experimental studies are necessary to elucidate its specific mechanism of action in biological systems.
Key physical and chemical properties of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide include:
These properties are critical for understanding its behavior in various applications and formulations.
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide has potential applications in:
Systematic Nomenclature and IdentifiersN-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide represents a systematically named organic compound following IUPAC conventions. The parent structure is acetamide (CH₃CONH–), modified by a propoxy group (–OCH₂CH₂CH₃) at the α-carbon and a substituted phenyl ring at the nitrogen. Key identifiers include:
Table 1: Nomenclature and Chemical Identifiers
| Designation Type | Value |
|---|---|
| IUPAC Name | N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide |
| CAS No. | 68836-61-3 |
| Canonical SMILES | CCCOCC(=O)NC1=CC=C(Cl)C=C1C(F)(F)F |
| InChIKey | PRFIIMLQPHQGOC-UHFFFAOYSA-N |
| Molecular Formula | C₁₂H₁₃ClF₃NO₂ |
| Molecular Weight | 295.68 g/mol |
Structural Characteristics and Electronic PropertiesThe molecule integrates three distinct moieties:
Table 2: Key Physicochemical Properties
| Property | Value | Implication |
|---|---|---|
| log Kow (Octanol-Water Partition Coefficient) | 3.2 [2] | Moderate lipophilicity favoring bioaccumulation |
| Water Solubility | Low | Limited environmental mobility |
| Organic Solvent Solubility | High (e.g., acetone, methanol) [2] | Formulation flexibility |
The trifluoromethyl group stabilizes the phenyl ring against hydrolytic degradation, enhancing environmental persistence [2].
Agrochemical Development TimelineThis compound emerged as a key metabolite of the conazole fungicide triflumizole (CAS 68694-11-1), first registered in Japan in 1986 [7]. Triflumizole targets chitin biosynthesis in fungi, controlling diseases like powdery mildew and scab in crops such as apples, grapes, and cucumbers [7]. Metabolic studies in the 1990s identified N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide (designated FD-1-1) as a primary fecal metabolite in rats, accounting for 20–30% of excreted residues following triflumizole administration at 300 mg/kg body weight [2].
Metabolic Pathway ElucidationHepatic biotransformation of triflumizole generates the acetamide derivative through two sequential steps:
Regulatory and Research Significance
Table 3: Historical Research and Regulatory Milestones
| Year | Event | Significance |
|---|---|---|
| 1986 | Triflumizole registered in Japan | Parent compound introduced for agricultural use |
| 1990s | Metabolic identification in rat studies | FD-1-1 characterized as primary fecal metabolite |
| 2000s | Inclusion in cumulative risk assessments (U.S. EPA) | Regulation as triflumizole residue |
| 2010s | Ecotoxicological profiling (e.g., Daphnia magna LC₅₀ = 1.2 mg/L) [2] | Environmental hazard assessment |
Differentiation from Structural AnalogsA distinct compound, N'-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamidine (FM-6-1; CAS 131549-75-2), is often misclassified. This acetamidine derivative contains a C=NH group instead of the acetamide’s C=O and exhibits different metabolic roles [3] [10]. Such distinctions highlight the importance of precise nomenclature in agrochemical research.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5